molecular formula C26H23NO6S B4059411 diphenylmethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoate

diphenylmethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoate

Cat. No. B4059411
M. Wt: 477.5 g/mol
InChI Key: JTIWHLASYWTQLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diphenylmethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoate is a useful research compound. Its molecular formula is C26H23NO6S and its molecular weight is 477.5 g/mol. The purity is usually 95%.
The exact mass of the compound diphenylmethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoate is 477.12460863 g/mol and the complexity rating of the compound is 811. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality diphenylmethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about diphenylmethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactivity

Reaction of α-Chloro Sulfoxides with Carbonyl and Thiocarbonyl Compounds : The study by Tsuchihashi and Ogura (1972) on the reaction of chloromethyl methyl sulfoxide with carbonyl compounds highlights the compound's utility in synthesizing methylsulfinyloxirane derivatives. The reaction's stereochemistry indicates its potential in creating specific isomers, which could be pivotal for synthesizing structurally complex molecules (Tsuchihashi & Ogura, 1972).

Advanced Material Synthesis

Synthesis of Extended Oxazoles : Patil and Luzzio (2016) explored the synthesis of extended oxazoles using a scaffold that reacts with diverse alkyl halides, leading to products with potential applications in medicinal chemistry and material science. This demonstrates the adaptability of such compounds in synthesizing functional materials with specific chemical properties (Patil & Luzzio, 2016).

Catalysis and Organic Reactions

Mechanism of Conductivity Enhancement in Films : The study by Ouyang et al. (2004) on the conductivity enhancement of poly(3,4-ethylenedioxythiophene) films by organic compounds showcases the potential of diphenylmethyl derivatives in modifying material properties, which could be beneficial for electronic and optoelectronic applications (Ouyang et al., 2004).

Antioxidant Profile Assessment

Modified DPPH and ABTS Assays : Christodouleas et al. (2015) modified spectrophotometric methods to assess the antioxidant profile of untreated oils, demonstrating the versatility of chemical compounds in analytical chemistry applications. This could imply the use of diphenylmethyl derivatives in developing new analytical methodologies (Christodouleas et al., 2015).

properties

IUPAC Name

benzhydryl 2-(1,3-dioxoisoindol-2-yl)-4-methylsulfonylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6S/c1-34(31,32)17-16-22(27-24(28)20-14-8-9-15-21(20)25(27)29)26(30)33-23(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-15,22-23H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIWHLASYWTQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC(C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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diphenylmethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoate
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diphenylmethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoate
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diphenylmethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoate
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diphenylmethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoate
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Reactant of Route 5
diphenylmethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoate
Reactant of Route 6
Reactant of Route 6
diphenylmethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoate

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